N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
描述
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The oxazepine ring system is substituted with 3,3-dimethyl and 4-oxo groups, conferring rigidity to the structure. The 8-position of the benzoxazepine is linked to a 2,5-dimethylbenzenesulfonamide group, which introduces steric bulk and modulates electronic properties.
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-6-13(2)17(9-12)26(23,24)21-14-7-8-15-16(10-14)25-11-19(3,4)18(22)20-15/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNKYYSNLUVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 354.4 g/mol
- CAS Number : 921811-13-4
The structural features include a benzo-fused oxazepine ring and a sulfonamide group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities including:
- Antimicrobial Activity : Some sulfonamide derivatives have shown effectiveness against bacterial strains. For instance, studies suggest that modifications in the sulfonamide moiety can enhance antimicrobial efficacy.
- Cardiovascular Effects : A study on related benzenesulfonamides indicated that certain derivatives can affect perfusion pressure and coronary resistance by interacting with calcium channels . This suggests a potential role in managing cardiovascular diseases.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate various physiological responses.
- Calcium Channel Interaction : Similar compounds have been shown to act as calcium channel blockers, influencing vascular resistance and blood pressure .
Study on Cardiovascular Effects
A significant study evaluated the impact of a related sulfonamide on perfusion pressure and coronary resistance. The results demonstrated that the compound significantly decreased perfusion pressure in a time-dependent manner compared to controls. This indicates its potential application in cardiovascular therapeutics .
Antimicrobial Activity Assessment
Research into the antimicrobial properties of similar compounds revealed that modifications in the sulfonamide group can enhance activity against specific bacterial strains. For example:
| Compound | Activity Against | Reference |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Reduced perfusion pressure | |
| N-(3,3-dimethyl-4-oxo...) | Potential antimicrobial effects |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(3,3-dimethyl-4-oxo...) derivatives. Theoretical studies suggest varying absorption and distribution characteristics based on structural modifications. For instance:
| Parameter | Value |
|---|---|
| Absorption Rate | High |
| Bioavailability | Moderate |
| Metabolism | Liver (CYP450 involvement) |
These parameters indicate that while the compound may have favorable absorption characteristics, further studies are necessary to assess its safety and efficacy comprehensively.
相似化合物的比较
Core Heterocycle Variations
- Target Compound: Features a benzo[b][1,4]oxazepine core (ring fusion at the "b" position), which differs from benzo[e][1,4]oxazepine derivatives (e.g., compounds 13, 14, 24–26 in ). The "b" vs.
- Substituents on Oxazepine Ring :
- The target compound has 3,3-dimethyl and 4-oxo groups, enhancing ring rigidity compared to analogs like 14 (1-phenyl substitution) or 25 (1-isopropyl substitution). Rigidity may improve binding specificity but reduce conformational adaptability .
- and describe compounds with a 5-propyl substituent on the oxazepine ring (CAS 921992-17-8 and 921997-36-6), which increases lipophilicity compared to the target compound’s unsubstituted 5-position .
Sulfonamide Modifications
- Target Compound : 2,5-Dimethylbenzenesulfonamide provides moderate steric hindrance and electron-donating methyl groups.
- CAS 921992-17-8 () : 2,5-Dimethoxybenzenesulfonamide introduces methoxy groups, enhancing polarity and hydrogen-bonding capacity but reducing metabolic stability compared to methyl groups .
- Compounds 13, 14, 25, 26 () : Methanesulfonamide (simpler, smaller substituent) may favor solubility but reduce binding affinity compared to aryl sulfonamides .
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s methyl groups likely confer better aqueous solubility than CAS 921997-36-6’s trimethyl group but worse than CAS 921992-17-8’s methoxy derivatives .
- Binding Affinity : Aryl sulfonamides (target, CAS 921992-17-8, CAS 921997-36-6) generally show stronger target interactions than methanesulfonamide analogs () due to π-π stacking and hydrophobic effects .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Methyl groups on the sulfonamide (target compound) balance lipophilicity and metabolic stability better than methoxy (CAS 921992-17-8) or bulky trimethyl (CAS 921997-36-6) groups .
- The 3,3-dimethyl-4-oxo substituents on the oxazepine core may enhance kinase inhibition by stabilizing a bioactive conformation .
- Synthetic Challenges : Higher yields in for less sterically hindered analogs (e.g., 75% for 14 ) suggest that the target compound’s synthesis may require optimized conditions to mitigate steric effects .
常见问题
Basic Research Questions
What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Pd-mediated coupling reactions for introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura coupling) .
- Condensation reactions between sulfonamide precursors and benzoxazepine intermediates under basic conditions (e.g., using Et₃N or K₂CO₃ as catalysts) .
- Purification via column chromatography (e.g., silica gel, eluting with gradients of ethyl acetate/hexane) to isolate the target compound .
- Yield optimization by controlling reaction time, temperature, and stoichiometry of reagents (e.g., molar ratios of 1:1.2 for sulfonamide to benzoxazepine derivatives) .
How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Validation requires a combination of analytical techniques:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula .
- ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., characteristic peaks for dimethyl groups at δ ~1.3–1.5 ppm and sulfonamide protons at δ ~7.5–8.0 ppm) .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .
What are the key physicochemical properties critical for handling in experimental settings?
Methodological Answer:
Critical properties include:
- Solubility : Tested in DMSO (≥10 mM for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) for biological assays .
- Stability : Assess via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
- Melting point : Determined via differential scanning calorimetry (DSC) to confirm crystalline structure (e.g., expected range: 170–190°C based on analogs) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
SAR studies involve:
- Systematic substituent variation : Modify dimethyl groups (e.g., replacing with cyclopropyl or fluoroalkyl groups) and assess impact on target binding using surface plasmon resonance (SPR) .
- In vitro bioactivity assays : Test analogs against disease-relevant targets (e.g., kinase inhibition assays with IC₅₀ determination) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
What advanced analytical techniques resolve conflicting spectral data in structural characterization?
Methodological Answer:
Conflicts in NMR/HRMS data can be addressed via:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguishing benzoxazepine ring protons from sulfonamide aromatic protons) .
- X-ray crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and bond angles (e.g., analogous compounds in used this method) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex spectra .
How to optimize reaction conditions to improve yield in multi-step synthesis?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .
- Catalyst screening : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
